2-Iodo-6-methoxy-3-nitropyridine

Vue d'ensemble

Description

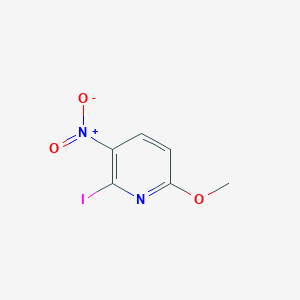

2-Iodo-6-methoxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5IN2O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxy-3-nitropyridine typically involves the iodination of 6-methoxy-3-nitropyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure the selective iodination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the 2-position undergoes substitution reactions with nucleophiles under mild conditions due to pyridine ring activation by the nitro group .

Key reactions:

-

Ammonolysis: Reaction with aqueous ammonia yields 2-amino-6-methoxy-3-nitropyridine at 25–30°C (86.5% yield) .

-

Methoxylation: Substitution with sodium methoxide proceeds efficiently at 15–30°C .

Conditions:

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Iodo Substitution | NH₃ (aq.) | 25–30°C | 86.5% |

| Methoxylation | NaOCH₃/MeOH | 15–30°C | 86.5% |

Cross-Coupling Reactions

The iodo group participates in palladium-catalyzed coupling reactions, enabling C–C bond formation .

Reaction Types:

-

Suzuki-Miyaura Coupling:

-

Negishi Coupling:

Product Applications:

-

Key intermediate for pharmaceuticals and agrochemicals

Reduction Reactions

The nitro group at the 3-position undergoes selective reduction:

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 3-Amino-2-iodo-6-methoxypyridine | 92% |

| SnCl₂/HCl | 35–40°C, 5–6 hr | 2,3-Diamino-6-methoxypyridine | 86.4% |

The methoxy group remains intact under these conditions .

Oxidation Reactions

The methoxy group oxidizes to carbonyl derivatives under strong conditions:

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 12 hr | 2-Iodo-6-oxo-3-nitropyridine |

| CrO₃/AcOH | 60°C, 8 hr | 2-Iodo-3-nitro-6-pyridone |

Ring Modification Reactions

The electron-deficient pyridine ring undergoes regioselective transformations:

Ring Fission:

-

Hydrolysis in aqueous NaOH (70°C, 24 hr) yields glutaconic aldehyde derivatives via 6-adduct formation .

Electrophilic Attack:

-

Nitration occurs preferentially at the 4-position (HNO₃/H₂SO₄, 0°C).

Comparative Reactivity Analysis

| Position | Substituent | Reactivity | Dominant Reaction |

|---|---|---|---|

| 2 | Iodo | High | NAS/Coupling |

| 3 | Nitro | Moderate | Reduction |

| 6 | Methoxy | Low | Oxidation |

Mechanistic Insights

-

Nitro Group Activation: The -NO₂ group enhances ring electrophilicity, lowering activation energy for substitutions at C2 .

-

Steric Effects: Methoxy group at C6 directs incoming nucleophiles to the C2 position.

-

Leaving Group Ability: Iodine's polarizability facilitates oxidative addition in coupling reactions .

This compound's multifunctional reactivity makes it valuable for synthesizing complex heterocycles, with applications ranging from medicinal chemistry to materials science. Recent studies highlight its potential in synthesizing kinase inhibitors and fluorescent probes .

Applications De Recherche Scientifique

Organic Synthesis

2-Iodo-6-methoxy-3-nitropyridine serves as an intermediate in the synthesis of more complex heterocyclic compounds. It is particularly useful in organic synthesis as a building block for creating various substituted pyridines through reactions such as:

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions like Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts .

- Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in medicinal chemistry.

- Anticancer Properties: The compound's ability to interact with biological molecules could lead to cytotoxic effects on cancer cells, warranting exploration for therapeutic applications.

Drug Development

In the field of medicine, this compound is being explored for its potential use in drug development. Its structural features may allow it to target specific biological pathways, which is crucial for designing new therapeutic agents .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for the development of tailored materials for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-Iodo-6-methoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

2-Iodo-6-methoxy-3-nitropyridine can be compared with other similar compounds such as:

2-Iodo-3-nitropyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

6-Methoxy-3-nitropyridine: Lacks the iodine atom, which may influence its ability to undergo certain substitution reactions.

2-Iodo-6-methoxypyridine: Lacks the nitro group, which may reduce its potential biological activities.

Activité Biologique

2-Iodo-6-methoxy-3-nitropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅IN₂O₃, characterized by the presence of iodine, a methoxy group, and a nitro group attached to a pyridine ring. The compound typically appears as a light yellow solid with a molecular weight of approximately 235.02 g/mol. Its structure allows for various chemical reactivities, making it an interesting target for both synthetic chemistry and biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially resulting in cytotoxic effects. This mechanism suggests that the compound could inhibit or activate certain biological pathways by targeting enzymes or receptors.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the iodine atom may enhance its reactivity towards microbial enzymes, leading to inhibition of growth. Specific tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, although further research is needed to quantify these effects comprehensively.

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly regarding its effects on cancer cell lines. Initial findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have indicated that it can inhibit cell proliferation in various cancer types by disrupting cellular metabolism and promoting programmed cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong potential for development as an antimicrobial agent.

Study on Anticancer Activity

In vitro studies have demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Iodo-3-nitropyridine | Lacks the methoxy group | May exhibit different reactivity and lower biological activity |

| 6-Methoxy-3-nitropyridine | Lacks the iodine atom | Potentially more reactive due to increased nucleophilicity |

| 2-Bromo-6-methoxy-3-nitropyridine | Bromine instead of iodine | Similar reactivity but different halogen effects |

This table illustrates how structural modifications influence the biological activity and chemical behavior of related compounds, emphasizing the importance of specific substituents in medicinal chemistry.

Propriétés

IUPAC Name |

2-iodo-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTMVYPHMGGMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.